Dual IKKε/TBK-1 Inhibitory Potency: DMX-129 Matches the High-Affinity Range of the Patent Series
DMX-129 demonstrates balanced, high-affinity inhibition of both IKKε and TBK1, with a biochemical IC50 of <30 nM for each kinase . This places it in the same high-potency tier as other optimized compounds from the same pyrimidine patent series (e.g., DMX-1, which also shows IC50 values <30 nM for both kinases) [1]. In contrast, widely used probes exhibit significant potency imbalances: the tool compound BX795 inhibits TBK1 with an IC50 of ~0.4 µM but is notably less potent against IKKε (~1.07 µM), while the clinical agent amlexanox has reported IKKε IC50 values of 1-2 µM and TBK1 IC50 values of 5-9 µM [2].
| Evidence Dimension | Biochemical inhibition potency (IC50) against IKKε and TBK1 |
|---|---|
| Target Compound Data | IKKε IC50 <30 nM; TBK1 IC50 <30 nM |
| Comparator Or Baseline | DMX-1 (sibling compound): IC50 <30 nM for both kinases. BX795: TBK1 IC50 ~0.4 µM, IKKε ~1.07 µM. Amlexanox: IKKε IC50 1-2 µM, TBK1 IC50 5-9 µM |
| Quantified Difference | DMX-129 is >10-fold more potent than BX795 on IKKε and >13-fold more potent on TBK1; >30-fold more potent than amlexanox on IKKε and >150-fold more potent on TBK1 |
| Conditions | Cell-free recombinant kinase assays (standard ATP conditions) |
Why This Matters
For researchers requiring potent, balanced blockade of both IKKε and TBK1 at low nanomolar concentrations, DMX-129 offers a clear potency advantage over widely used legacy compounds, enabling complete pathway suppression at lower compound concentrations.
- [1] Newton, G.K. et al. Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1. WO2014128486A1, August 21, 2014. View Source
- [2] Xu, J. et al. Inhibition of TBK1/IKKε promotes regeneration of pancreatic β-cells. *Sci. Rep.* 2018, 8, 13987. View Source
